
2,4-Dimethyl-3-methylidenepentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-methylidenepentane, also known as diisobutylene, is a colorless and flammable liquid that is widely used in various industrial applications. It is a branched hydrocarbon that belongs to the family of alkenes and has the molecular formula C9H16. This compound is produced by the catalytic dehydrogenation of isobutylene, which is a byproduct of the petroleum refining process.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3-methylidenepentane is not well understood, but it is believed to act as a hydrophobic compound that can penetrate biological membranes and disrupt cellular processes. It has been shown to have an inhibitory effect on the growth of certain microorganisms, and it may also have antitumor properties.
Effets Biochimiques Et Physiologiques
2,4-Dimethyl-3-methylidenepentane has been shown to have a low toxicity profile, and it is not considered to be a significant health hazard. However, exposure to high concentrations of 2,4-Dimethyl-3-methylidenepentanee can cause irritation to the eyes, skin, and respiratory system. In addition, it may cause dizziness, nausea, and headaches. There is limited information available on the biochemical and physiological effects of 2,4-Dimethyl-3-methylidenepentane, and further research is needed to fully understand its potential health effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dimethyl-3-methylidenepentane has several advantages for use in lab experiments, including its low toxicity, high purity, and availability. It is also relatively inexpensive compared to other organic solvents. However, 2,4-Dimethyl-3-methylidenepentanee has a low boiling point and can evaporate quickly, which may make it difficult to handle in some experiments. In addition, it may not be suitable for use in experiments that require a polar solvent.
Orientations Futures
There are several potential future directions for research on 2,4-Dimethyl-3-methylidenepentane. One area of interest is the development of new catalysts for the synthesis of 2,4-Dimethyl-3-methylidenepentanee that are more efficient and environmentally friendly. Another area of research is the investigation of the antitumor properties of 2,4-Dimethyl-3-methylidenepentanee and its potential use in cancer therapy. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dimethyl-3-methylidenepentane and its potential health risks.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-3-methylidenepentane involves the dehydrogenation of isobutylene using a catalyst such as copper, chromium, or nickel. The reaction takes place at high temperatures and pressures, and the yield of 2,4-Dimethyl-3-methylidenepentanee depends on the reaction conditions and the quality of the catalyst. The process is carried out in a reactor vessel, and the product is separated and purified by distillation.
Applications De Recherche Scientifique
2,4-Dimethyl-3-methylidenepentane is used in various scientific research applications, including organic synthesis, polymerization, and as a solvent for chromatography. It is also used as a fuel additive to improve the octane rating of gasoline. In addition, 2,4-Dimethyl-3-methylidenepentanee is used as a starting material for the synthesis of other chemicals such as isobutylbenzene, isobutylacetate, and isobutyl alcohol.
Propriétés
IUPAC Name |
2,4-dimethyl-3-methylidenepentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPFTYFAOOKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897352 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-methylidenepentane | |
CAS RN |
111823-35-9 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

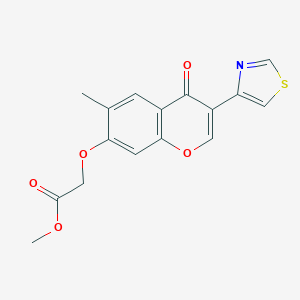
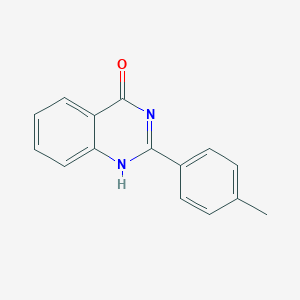
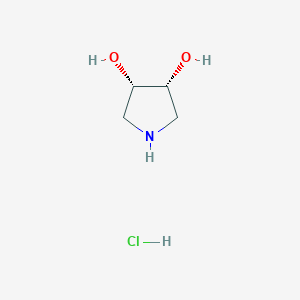
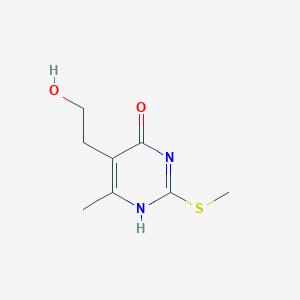
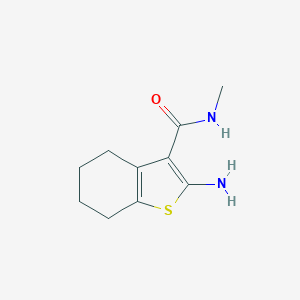
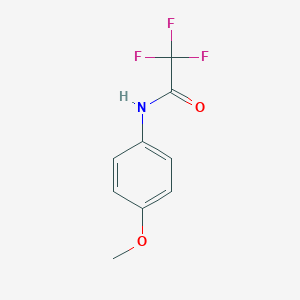
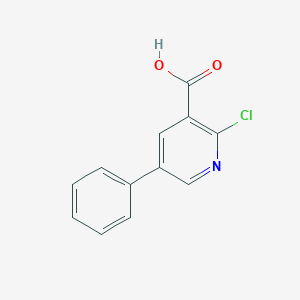
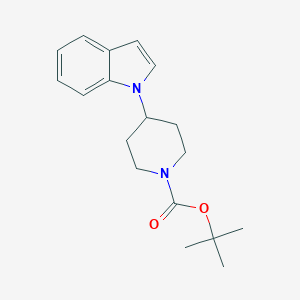
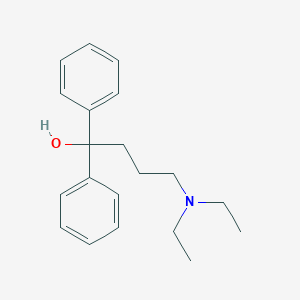
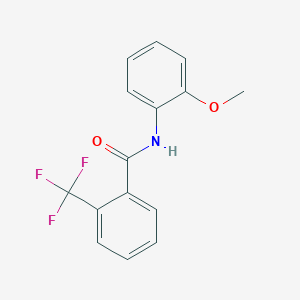
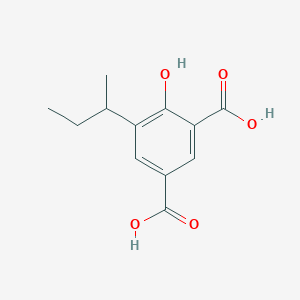
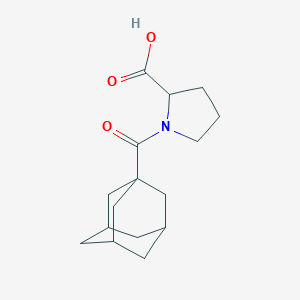
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)
